

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane molecular structure

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Compound of Interest

Compound Name: 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

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An In-depth Technical Guide to the Molecular Structure of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and characterization of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds in their work.

Introduction and Core Molecular Identity

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane, identified by CAS Number 14920-92-4, is an asymmetrical organosilicon compound belonging to the disiloxane family.^[1] Its structure is characterized by a flexible silicon-oxygen-silicon (Si-O-Si) backbone. This central linkage is substituted with a combination of methyl and phenyl groups, imparting unique chemical and physical properties. The molecule consists of a trimethylsilyl group $[(CH_3)_3Si-]$ and a dimethylphenylsilyl group $[(CH_3)_2C_6H_5Si-]$ bridged by an oxygen atom.^{[1][2]} This asymmetry is key to its utility as a chemical intermediate and a building block for more complex silicone-based materials.

Physicochemical and Structural Properties

The molecular formula of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is $C_{11}H_{20}OSi_2$ with a molecular weight of 224.45 g/mol .^[1] The presence of the lipophilic phenyl and methyl groups, combined with the polar Si-O bond, results in a compound with moderate polarity and specific solubility profiles.

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**

Table 1: Key Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_{11}H_{20}OSi_2$	^[1]
Molecular Weight	224.45 g/mol	^[1]
CAS Number	14920-92-4	^[1]
Topological Polar Surface Area (TPSA)	9.23 Å ²	^[1]
LogP (Octanol-Water Partition Coeff.)	2.95	^[1]
Hydrogen Bond Acceptors	1	^[2]
Hydrogen Bond Donors	0	^[2]
Rotatable Bonds	3	^[1] ^[2]

Spectroscopic Validation of Molecular Structure

The definitive structure of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is elucidated through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a self-validating confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments.
 - A sharp singlet is expected around δ 0.1 ppm integrating to 9 protons, corresponding to the three equivalent methyl groups of the trimethylsilyl moiety, $(\text{CH}_3)_3\text{Si-O-}$. These protons are highly shielded due to the electropositive nature of silicon.
 - Another distinct singlet appears slightly downfield, typically around δ 0.3-0.5 ppm, integrating to 6 protons. This signal represents the two equivalent methyl groups attached to the phenyl-substituted silicon atom, $-\text{Si}(\text{CH}_3)_2\text{Ph}$.
 - The aromatic protons of the phenyl group will appear as a complex multiplet in the range of δ 7.2-7.6 ppm, integrating to 5 protons. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the silicon atom.
- ^{13}C NMR: The carbon spectrum confirms the number of unique carbon environments.
 - Two signals are expected in the aliphatic region for the methyl groups attached to the silicon atoms.
 - Four signals are expected in the aromatic region, corresponding to the ipso-, ortho-, meta-, and para-carbons of the phenyl ring.
- ^{29}Si NMR: This technique directly probes the silicon atoms, providing definitive evidence for the disiloxane structure. Two distinct signals would be observed, one for each unique silicon environment, confirming the asymmetrical nature of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bonds within the molecule. The spectrum is dominated by absorptions related to the siloxane backbone and its organic substituents.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond	Vibration Type	Significance
~3070, ~3050	C-H (aromatic)	Stretch	Confirms the presence of the phenyl group.
~2960, ~2900	C-H (aliphatic)	Stretch	Corresponds to the methyl groups.
~1590, ~1485, ~1430	C=C (aromatic)	Stretch	Confirms the aromatic ring of the phenyl group.[3]
~1260	Si-CH ₃	Symmetric Deformation	A characteristic and strong band for methylsilicon compounds.[3]
1080-1040	Si-O-Si	Asymmetric Stretch	This is the most intense and defining band for disiloxanes, confirming the core structure.[3]
~840, ~800	Si-CH ₃	Rock	Further evidence of the methyl-silicon moieties.[3]
~740, ~700	C-H (aromatic)	Out-of-plane Bend	Characteristic of a monosubstituted benzene ring.[3]

The presence of the very strong Si-O-Si stretching band is the most crucial piece of evidence from IR analysis for identifying the compound as a disiloxane.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a fingerprint for the molecule's structure.

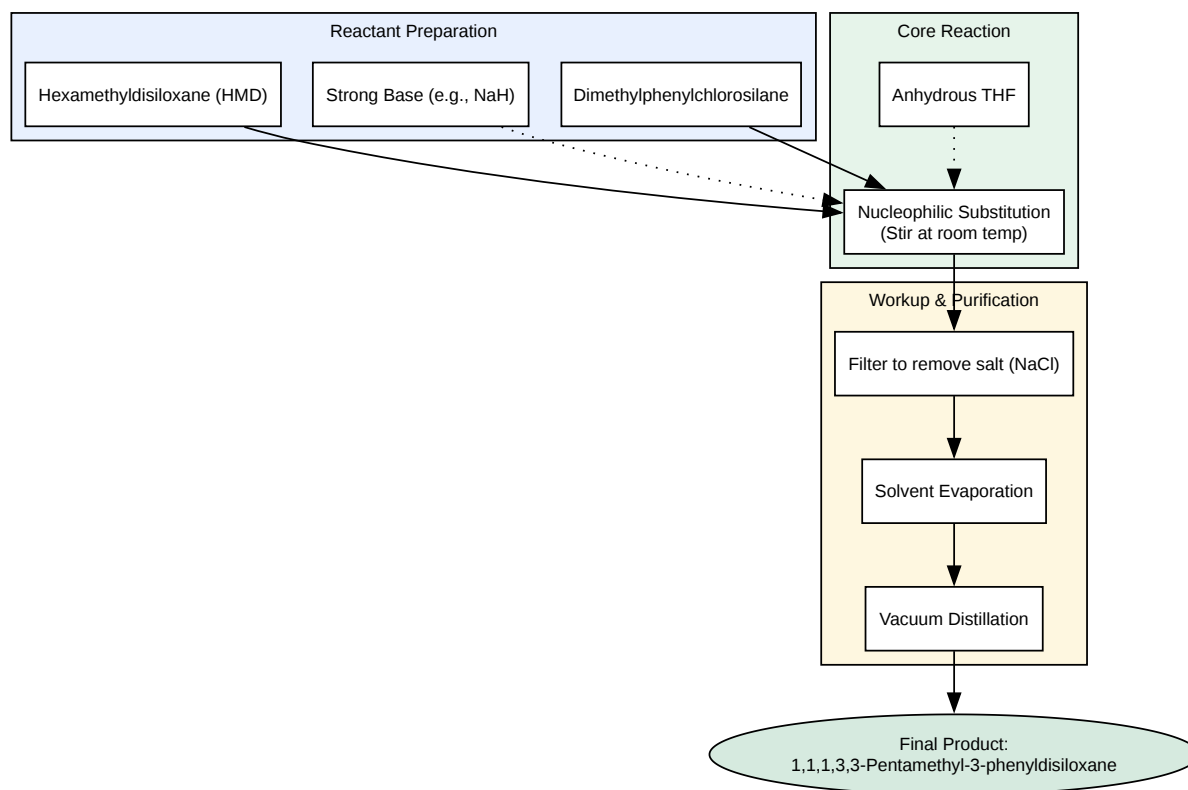
- **Molecular Ion (M^+):** The electron ionization (EI) mass spectrum should show the molecular ion peak at an m/z corresponding to the molecular weight (224.45).
- **Fragmentation Analysis:** The fragmentation pattern provides robust structural confirmation. Key expected fragments include:
 - m/z 73: $[(CH_3)_3Si]^+$, a very common and stable fragment indicating the trimethylsilyl group.
 - m/z 135: $[(CH_3)_2SiPh]^+$, corresponding to the dimethylphenylsilyl cation.
 - $M-15$ (m/z 209): Loss of a methyl group, a typical fragmentation pathway for organosilanes.

Synthesis Pathway: A Validated Protocol

The synthesis of asymmetrical disiloxanes like **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is typically achieved via a nucleophilic substitution at a silicon center. A robust and common method involves the condensation of a silanolate with a chlorosilane.

Expert Rationale:

This pathway is chosen for its high efficiency and control over the final product. The generation of the highly nucleophilic silanolate in situ, followed by reaction with the electrophilic chlorosilane, drives the reaction to completion. The use of an aprotic solvent is critical to prevent unwanted hydrolysis of the chlorosilane starting material, which would lead to the formation of undesired symmetrical disiloxanes.



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Caption: Experimental workflow for the synthesis of PMPDS.

Step-by-Step Experimental Protocol:

- **Preparation of Sodium Trimethylsilanolate:** To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH) as a 60% dispersion in mineral oil. To this suspension, slowly add hexamethyldisiloxane. The reaction will generate hydrogen gas and should be performed in a well-ventilated fume hood.

Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of sodium trimethylsilanolate.

- **Condensation Reaction:** Cool the silanolate solution in an ice bath. Slowly add a solution of dimethylphenylchlorosilane in anhydrous THF dropwise to the flask.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.
- **Workup:** Upon completion, carefully quench any remaining NaH with a small amount of isopropanol. Filter the reaction mixture through a pad of celite to remove the precipitated sodium chloride (NaCl).
- **Purification:** Concentrate the filtrate under reduced pressure to remove the THF solvent. The resulting crude oil is then purified by vacuum distillation to yield pure **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** as a colorless liquid.

Relevance and Applications in Drug Development and Materials Science

While **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** itself is not a therapeutic agent, it serves as a valuable building block and intermediate in several advanced applications:

- **Polymer Chemistry:** Phenyl-substituted siloxanes are incorporated into silicone polymers to modify their properties. The phenyl group increases the refractive index, enhances thermal stability, and improves resistance to radiation compared to standard polydimethylsiloxanes (PDMS).
- **Protecting Group Chemistry:** The dimethylphenylsilyl group can be used as a protecting group in organic synthesis, offering different stability and cleavage conditions compared to more common silyl ethers.
- **Hydrosilylation Reactions:** Related disiloxanes containing Si-H bonds are extensively used as mild and effective reducing agents in organic synthesis and for hydrosilylation reactions,

which form the basis for manufacturing many silicone products, including elastomers and coatings.[4][5][6] Although this specific molecule lacks an Si-H bond, its synthesis and chemistry are closely tied to this field.

In the context of drug development, the biocompatibility of silicones makes them relevant for medical devices and drug delivery systems. The precise control over the properties of silicone materials, achieved by using well-defined building blocks like **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**, is critical for these applications.

Conclusion

The molecular structure of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is unequivocally defined by its asymmetrical Si-O-Si backbone functionalized with five methyl groups and one phenyl group. This structure is rigorously confirmed through a combination of NMR, IR, and MS spectroscopic techniques, each providing complementary and self-validating data. Its synthesis via the condensation of a silanolate and a chlorosilane represents a controlled and efficient method for its production. As a chemical intermediate, it provides a pathway to advanced silicone materials with tailored properties, underscoring its importance in both industrial and research settings.

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